4-acetyl-N-biphenyl-2-ylbenzamide
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Overview
Description
4-acetyl-N-biphenyl-2-ylbenzamide is an organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.37 g/mol . This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, which is further connected to a benzamide moiety. It is a member of the benzamide family and is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide typically involves the reaction of 4-acetylbiphenyl with an appropriate amine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-biphenyl-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-acetyl-N-biphenyl-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-biphenyl-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-acetylbiphenyl: A precursor in the synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide.
N-(biphenyl-2-yl)benzamide: A structurally related compound with similar properties.
Benzamide derivatives: Various benzamide derivatives with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
4-acetyl-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-15(23)16-11-13-18(14-12-16)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24) |
InChI Key |
QCMJWDVFXPWEOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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